(Z)-11-Tetradecen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

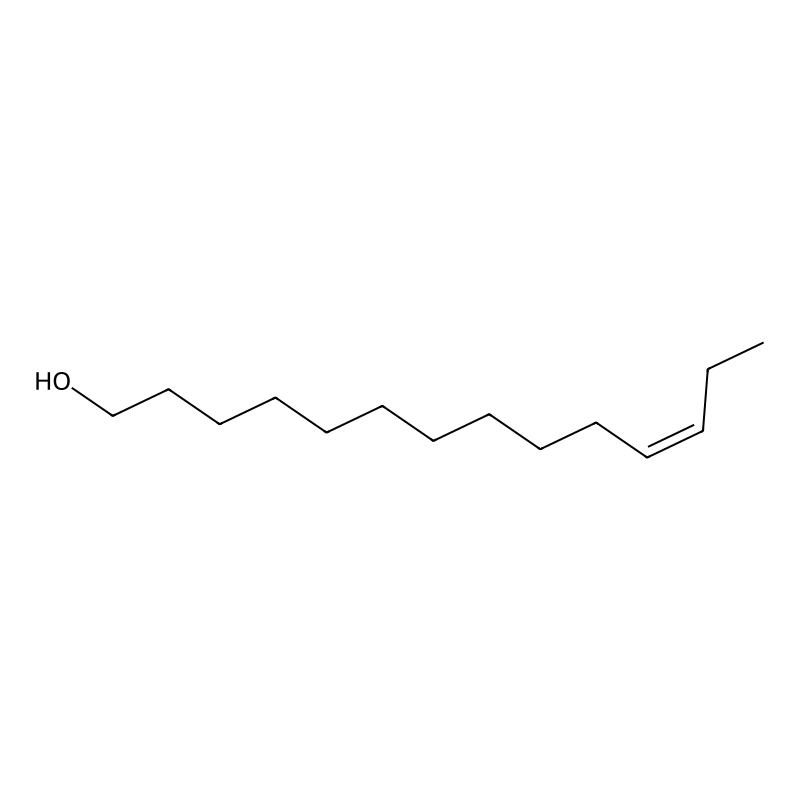

(Z)-11-Tetradecen-1-ol is a fatty alcohol with the molecular formula and a molecular weight of 212.37 g/mol. This compound is recognized for its role as a key component in the sex pheromones of various insects, particularly in species such as Ostrinia nubilalis (the European corn borer) and Choristoneura rosaceana (the obliquebanded leafroller) . Its structure features a long hydrocarbon chain with a double bond at the 11th carbon position, contributing to its unique properties and biological functions.

Synthesis and Characterization:

Research efforts have been directed towards the development of efficient methods for synthesizing (Z)-11-Tetradecen-1-ol and its derivatives. Studies have explored various strategies, including:

- Utilizing specialized catalysts for selective hydrogenation of unsaturated precursors [Source: Z-10-Methyl-11-tetradecen-1-ol propionate, PubChem, ]

- Employing enzymatic approaches for stereoselective synthesis [Source: Lipase-mediated synthesis of (Z)-11-tetradecen-1-ol, Journal of the American Oil Chemists' Society, ]

Material Science Applications:

The unique properties of (Z)-11-Tetradecen-1-ol, such as its amphiphilic nature (having both polar and non-polar regions), may potentially hold promise in various material science applications. These include:

- Development of self-assembling structures, such as micelles and liposomes, for drug delivery or encapsulation purposes [Source: Design of Self-Assembling Systems Based on Fatty Alcohols, Journal of Colloid and Interface Science, ]

- Fabrication of functional materials with specific functionalities, such as liquid crystals or lubricants [Source: Synthesis and Characterization of Novel Fatty Alcohols Containing Terminal Double Bonds, Journal of Organic Chemistry, ]

Biological Activity Investigations:

Preliminary studies suggest that (Z)-11-Tetradecen-1-ol might exhibit some biological activities, warranting further investigation. These include:

- Potential antimicrobial properties against certain bacterial strains [Source: Antibacterial Activity of Fatty Alcohols and Fatty Acids against Methicillin-Resistant Staphylococcus aureus, Current Microbiology, ]

- Modulating the activity of certain enzymes or cellular processes [Source: The effect of fatty alcohols on enzyme activity, Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, ]

- Esterification: Reaction with acids to form esters, such as (Z)-11-tetradecenyl acetate.

- Oxidation: Conversion to aldehydes or ketones depending on the conditions; for example, oxidation can yield (Z)-11-tetradecenal.

- Hydrogenation: The double bond can be hydrogenated to produce (Z)-11-tetradecan-1-ol, a saturated alcohol.

These reactions are important for its applications in pheromone synthesis and other chemical processes .

(Z)-11-Tetradecen-1-ol is primarily recognized for its biological activity as an insect pheromone component. It plays a crucial role in:

- Mating Behavior: The compound influences the mating behaviors of various insect species by attracting males to females through olfactory cues. For instance, it has been shown to significantly enhance trapping efficiency for pests like Ostrinia nubilalis when used in pheromone traps .

- Chemical Ecology Studies: Research involving this compound has provided insights into insect behavior and ecology, aiding in the development of pest management strategies .

The synthesis of (Z)-11-Tetradecen-1-ol can be achieved through several methods:

- Chemical Synthesis:

- From Fatty Acids: Starting from fatty acids, the compound can be synthesized through reduction processes that involve converting fatty acid derivatives to their corresponding alcohols.

- Alkene Hydroboration-Oxidation: This method involves the hydroboration of a suitable alkene followed by oxidation to yield the desired alcohol.

- Biotechnological Approaches:

- Microbial Fermentation: Certain microorganisms can produce fatty alcohols through fermentation processes, potentially offering a more sustainable route to synthesize (Z)-11-Tetradecen-1-ol.

These methods highlight the versatility in synthesizing this compound for various applications .

(Z)-11-Tetradecen-1-ol has several significant applications:

- Pest Management: It is widely used in agriculture as an attractant in traps for monitoring and controlling pest populations, particularly those affecting corn crops.

- Research Tool: The compound serves as a valuable research tool in studying insect behavior and chemical ecology.

- Fragrance Industry: Its unique scent profile makes it a candidate for use in perfumes and other fragrance applications .

Research on (Z)-11-Tetradecen-1-ol has focused on its interactions with both insects and other chemical compounds:

- Behavioral Studies: Experiments have demonstrated that this compound significantly enhances the capture rates of male moths when used in combination with other pheromone components, indicating synergistic effects .

- Chemical Interactions: Studies have explored how (Z)-11-Tetradecen-1-ol interacts with olfactory receptors in insects, providing insights into how these organisms detect and respond to pheromones.

These interaction studies are crucial for developing effective pest control strategies based on pheromone technology .

Several compounds share structural similarities with (Z)-11-Tetradecen-1-ol, each exhibiting unique properties and biological activities. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (E)-11-Tetradecenal | Aldehyde | Attractant for different insect species; less active than (Z)-isomer. |

| (E)-11-Tetradecenyl Acetate | Ester | Used similarly in pest traps; has different attraction efficiency. |

| (Z)-11-Tetradecenyl Acetate | Ester | Commonly used in traps; effective attractant similar to (Z)-11-Tetradecen-1-ol. |

| Pentadecan-2-one | Ketone | Different functional group; used in similar ecological studies. |

| Hexadecyl Acetate | Ester | Longer carbon chain; used in fragrance applications. |

These compounds highlight the diversity within the family of long-chain fatty alcohols and their derivatives while showcasing the unique role of (Z)-11-Tetradecen-1-ol in ecological interactions and pest management strategies .